4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that incorporates both cyclopentane and pyrimidine ring structures. It is classified under the category of pyrimidine derivatives, which are significant in various chemical and biological applications. The compound's unique structure allows for diverse reactivity and potential uses in pharmaceuticals and material science.
This compound can be synthesized through various organic reactions, particularly those involving cyclocondensation techniques. Its relevance spans across fields such as medicinal chemistry and materials science, where it may serve as an intermediate or active ingredient in drug formulations.
4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is classified as a brominated heterocyclic compound. Its structure is characterized by the presence of a bromine atom at the fourth position of the pyrimidine ring, which influences its chemical reactivity and biological activity.
The synthesis of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves several methods:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For example, reactions may be conducted under reflux conditions or at ambient temperatures depending on the specific reagents used.
The molecular formula for 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is . Its structure consists of a fused cyclopentane and pyrimidine ring system with a bromine substituent.
4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance, substitution reactions may require bases such as triethylamine to facilitate nucleophilic attack.
The mechanism of action for 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine largely depends on its application:
The detailed mechanism often involves interactions at the molecular level with target proteins or enzymes.
Relevant physical constants such as density or boiling point may not always be available in literature but are crucial for practical applications.
4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several applications:
The systematic IUPAC name 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine precisely defines the compound’s structure. Breaking down this nomenclature reveals key features: "cyclopenta[d]pyrimidine" indicates fusion between a cyclopentane ring and a pyrimidine ring, with the bracketed "[d]" specifying the fusion bonds. In this fusion pattern, the pyrimidine ring (a six-membered heterocycle with nitrogen atoms at positions 1 and 3) is fused across the c and d bonds of the cyclopentane ring. The prefix "6,7-dihydro-5H-" denotes partial saturation, signifying that the cyclopentane ring contains two saturated carbon atoms (positions 6 and 7) and one methine group (position 5), resulting in a non-aromatic fused bicyclic system where aromaticity is confined to the pyrimidine ring. The "4-bromo" prefix locates the bromine substituent on the pyrimidine ring at the carbon atom ortho to both nitrogen atoms [1] [2].
Structurally, the molecule possesses the molecular formula C₇H₇BrN₂ and a molecular weight of 199.05 g/mol. Key identifiers include:
BrC1=C2CCCC2=NC=N1
or equivalently BrC1N=CN=C2CCCC2=1
ZVDKSMSQVJAEKG-UHFFFAOYSA-N
InChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
X-ray crystallographic analysis of related cyclopentapyrimidine derivatives confirms that the fusion creates a slightly puckered bicyclic system. The pyrimidine ring remains essentially planar, while the cyclopentane ring adopts an envelope conformation. This geometry imposes significant steric constraints and influences the electronic distribution, particularly at the C4 position where the bromine atom is attached. The presence of the electron-withdrawing pyrimidine ring inductively polarizes the C-Br bond, rendering the carbon susceptible to nucleophilic attack and facilitating transition metal-catalyzed coupling reactions [1] [2] [7].
Table 1: Key Structural Descriptors of 4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Molecular Formula | C₇H₇BrN₂ |
Molecular Weight | 199.05 g/mol |
Canonical SMILES | BrC1=C2CCCC2=NC=N1 |
Standard InChI | InChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2 |
InChI Key | ZVDKSMSQVJAEKG-UHFFFAOYSA-N |
The synthesis and utilization of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine emerged from broader investigations into fused pyrimidine chemistry during the late 20th and early 21st centuries. Early routes to the parent cyclopenta[d]pyrimidine system often relied on multistep sequences involving cyclocondensation reactions of appropriately functionalized cyclopentane precursors with pyrimidine-forming reagents like amidines or ureas. These methods, while functional, frequently suffered from moderate yields, harsh conditions, and limited scope for diversification at specific positions like C4 [10].
The recognition of halogenated heterocycles, particularly brominated derivatives, as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Stille, Negishi) catalyzed dedicated efforts towards efficient halogenation strategies. Direct bromination of 6,7-dihydro-5H-cyclopenta[d]pyrimidine emerged as the most practical route. This typically employs electrophilic brominating agents such as N-bromosuccinimide (NBS). Reaction conditions are critical; for example, using NBS in carbon tetrachloride (CCl₄) at elevated temperatures (around 80°C) for extended periods (e.g., 12 hours) achieves moderate yields (approximately 65%) of the desired 4-bromo derivative. Subsequent purification, often via silica gel chromatography using mixtures like hexane and ethyl acetate, yields material of high purity (>95%) suitable for further elaboration [2] [7].
Table 2: Representative Synthesis Conditions for 4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Bromination | NBS, CCl₄, 80°C, 12 hr | ~65% | - |
Purification | Column chromatography (SiO₂, Hexane/EtOAc) | - | >95% |
The advent of multicomponent reactions (MCRs) offered alternative, more convergent approaches. While less directly applicable to the 4-bromo derivative itself, MCRs utilizing components like malononitrile, aldehydes, and cyclopentanone derivatives provide efficient access to closely related cyclopenta[b]pyridine and pyrimidine scaffolds, demonstrating the synthetic flexibility inherent in this class of fused bicyclic systems [10]. The commercial availability of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 1340044-87-2) from suppliers specializing in research chemicals (e.g., AiFChem, EvitaChem) by the early 2010s marked its establishment as a mainstream building block. Its primary value lies in the reactivity of the C-Br bond, enabling a vast array of transformations to install diverse substituents at the C4 position, thereby generating libraries of analogues for structure-activity relationship studies [1] .
The 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is not merely a synthetic curiosity but embodies significant pharmacophoric potential. Its rigid, planar pyrimidine ring acts as an effective hydrogen-bond acceptor, capable of mimicking the purine base in ATP, while the partially saturated cyclopentane ring introduces beneficial three-dimensionality and can modulate solubility and pharmacokinetic properties. The bromine atom serves a dual purpose: it is a handle for chemical diversification and can directly contribute to biological activity through hydrophobic interactions or subtle electronic effects within target binding sites [2] [6] [9].
Kinase Inhibition: This scaffold has shown considerable promise in the design of ATP-competitive kinase inhibitors. The bicyclic core effectively occupies the adenine-binding pocket of various kinases. For instance, derivatives bearing the 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine core have demonstrated inhibitory activity against critical kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal targets in cancer therapy. Specific analogues have been reported with IC₅₀ values in the nanomolar range (e.g., ~120 nM for CDK2). Subsequent functionalization at C4, particularly via metal-catalyzed cross-coupling to introduce aryl or amino groups, often leads to dramatic increases in potency and selectivity. For example, 4-amino derivatives derived from this bromo precursor have shown enhanced activity against EGFR (IC₅₀ ~45 nM) [2] [9].
α-Glucosidase Inhibition: Brominated pyrimidine derivatives exhibit potential as α-glucosidase inhibitors, relevant for managing type 2 diabetes. While direct data on the specific 4-bromo-cyclopenta[d]pyrimidine is limited within the provided results, closely related brominated pyrimidines demonstrate significant inhibitory activity. For instance, 2-substituted-4,6-diarylpyrimidines bearing bromo substituents exhibit IC₅₀ values as low as 19.60 ± 0.21 µM, far surpassing the activity of the standard drug acarbose (IC₅₀ = 817.38 ± 6.27 µM). Similarly, substituted 6-amino-pyrazolo[1,5-a]pyrimidines with bromo substituents show IC₅₀ values of 15.20 ± 0.40 µM. This suggests that the brominated cyclopenta[d]pyrimidine core could be a valuable template for developing novel anti-diabetic agents targeting this enzyme [6].
Sigma-1 Receptor (σ1R) Antagonism: Although not the 4-bromo derivative itself, structurally related 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds, typically functionalized with aromatic and basic amine side chains, have been developed as potent and selective sigma-1 receptor (σ1R) antagonists. Sigma-1 receptors are implicated in modulating pain perception and neuroprotection. Research demonstrates that derivatives like 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline (a closely related saturated analogue) exhibit nanomolar affinity for σ1R (Kᵢ = 15.6 nM) with high selectivity over σ2 receptors (Kᵢ >2000 nM) and produce dose-dependent anti-nociceptive effects in animal pain models (e.g., the formalin test). This highlights the potential of the core bicyclic structure, readily accessible from brominated precursors, in central nervous system drug discovery for pain management [9].
Table 3: Biological Activity of Cyclopenta[d]pyrimidine Analogues and Related Brominated Pyrimidines
Derivative Core/Structure | Biological Target | Reported Activity (IC₅₀/Kᵢ) | Reference Activity (IC₅₀/Kᵢ) | Ref. |
---|---|---|---|---|
4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine | CDK2 Kinase | ~120 nM | - | [2] |
4-Amino Derivative (from C4 functionalization) | EGFR Kinase | ~45 nM | - | [2] |
2-Subst-4,6-Diarylpyrimidine (R=4-Br) | α-Glucosidase | 19.60 ± 0.21 µM | Acarbose: 817.38 ± 6.27 µM | [6] |
Substituted Pyrazolo[1,5-a]pyrimidine (R=4-Br) | α-Glucosidase | 15.20 ± 0.40 µM | Acarbose: 750.0 ± 1.50 µM | [6] |
Tetrahydroquinazoline σ1R Antagonist | Sigma-1 Receptor | Kᵢ = 15.6 nM | - | [9] |
The 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine molecule thus serves as a fundamental scaffold bridging sophisticated organic synthesis and targeted medicinal chemistry. Its well-defined structure, commercial accessibility, and versatile reactivity position it as a critical starting point for generating diverse chemical libraries aimed at modulating biologically relevant targets, particularly protein kinases, metabolic enzymes like α-glucosidase, and neurological receptors like σ1R. Future developments will likely focus on expanding its synthetic utility through novel coupling methodologies and exploring its incorporation into more complex, multifunctional drug candidates [1] [2] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9